3-(Benzyloxy)benzoyl chloride
Overview
Description
3-(Benzyloxy)benzoyl chloride is a chemical compound that is part of the benzoyl chloride family, which are known for their reactivity due to the presence of the acyl chloride functional group. This particular compound contains a benzoyl group attached to a benzyloxy substituent, which can participate in various chemical reactions due to the presence of the reactive acyl chloride moiety.
Synthesis Analysis
The synthesis of benzoyl chloride derivatives can involve various methods, including the reaction of o-acyloxybenzylidenetriphenylphosphoranes with substituted benzoyl chlorides. In one study, this reaction in an aprotic solvent led to the formation of 2-phenylbenzofuran and its isomeric 3-benzoyl-2-phenylbenzofuran derivatives. This process includes an intramolecular migration of the benzoyl group, which is an unexpected outcome indicating the complexity and versatility of reactions involving benzoyl chlorides .
Molecular Structure Analysis
The molecular structure of compounds related to 3-(Benzyloxy)benzoyl chloride can be elucidated using X-ray crystallography. For instance, the reaction of benzoyl chloride with sodium silanethiolates resulted in silyl derivatives of thionobenzoic acid, which were fully characterized by X-ray crystal structure analysis. This technique provides detailed information about the arrangement of atoms within a molecule and can be used to confirm the identity and purity of the synthesized compounds .
Chemical Reactions Analysis
Benzoyl chlorides are known to participate in a variety of chemical reactions. For example, they can react with sodium silanethiolates to yield silyl derivatives of thionobenzoic acid. These reactions produce orange solids that have been characterized by NMR studies, indicating that the same isomers are present in both solutions and solids . Additionally, benzoyl chlorides can be used in Cu(OAc)2-catalyzed three-component reactions with o-aminophenols and 1,2-dichloroethane for the synthesis of 3,4-dihydro-1,4-benzoxazines. This method allows for N-acylation, C-Cl bond amidation, and etherification in a one-pot operation, demonstrating the functional group's versatility in facilitating complex transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Benzyloxy)benzoyl chloride and related compounds are influenced by their molecular structure. The presence of the acyl chloride group makes them highly reactive, which is a key characteristic of these compounds. Their reactivity with various nucleophiles, solubility in organic solvents, and stability under different conditions are important properties that can be inferred from the studies on related benzoyl chloride reactions. The formation of stable crystalline structures, as observed in the reaction with sodium silanethiolates, also provides insights into the physical properties such as melting points and crystallinity .
Scientific Research Applications
Synthesis and Chemical Applications
- The compound 3-(Benzyloxy)benzoyl chloride is utilized in various chemical syntheses. For instance, it plays a role in the synthesis of benzoyl peroxide, a compound with applications in bleaching agents for flour and whey processing, polymerization initiators in plastics synthesis, and as an active component in acne medication. This synthesis involves a Grignard reaction, nucleophilic acyl substitution, and the addition of H2O2/NaOH to the acid chloride (Her, Jones, & Wollack, 2014).
- Another example is the preparation of benzyl γ-ketohexanoates, where 3-(Benzyloxy)benzoyl chloride derivatives are reacted with diethylcadmium to produce keto-esters with good yield. This process is characterized by various spectroscopic techniques including UV-VIS, IR, and NMR (Iqbal, Baloch, & Baloch, 2013).
Photovoltaic and Materials Science
- In the field of materials science, derivatives of 3-(Benzyloxy)benzoyl chloride, such as 3,5-Dinitrobenzoyl chloride, have been linked covalently to graphene oxide. This modification is used to improve the performance of bulk heterojunction photovoltaic devices, demonstrating a significant enhancement in power conversion efficiency (Stylianakis, Spyropoulos, Stratakis, & Kymakis, 2012).
Antibacterial and Antimicrobial Research
- 3-(Benzyloxy)benzoyl chloride derivatives have been synthesized and evaluated for their antibacterial and antimicrobial activities. For instance, a class of compounds synthesized by reacting benzoyl chlorides with various agents showed certain degrees of antimicrobial and antioxidant activities. This highlights the potential of these compounds in pharmaceutical and health-related research (Rangaswamy, Kumar, Harini, & Naik, 2017).
Catalysis and Chemical Reactions
- Derivatives of 3-(Benzyloxy)benzoyl chloride are used in catalysis, such as in Suzuki–Miyaura, Sonogashira, Heck, and Hiyama cross-coupling reactions. The palladium complexes formed from these derivatives serve as efficient catalysts, demonstrating the compound's utility in facilitating various chemical reactions (Srinivas et al., 2012).
Safety And Hazards
properties
IUPAC Name |
3-phenylmethoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVUGOBQRQUWMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407350 | |
Record name | 3-(Benzyloxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)benzoyl chloride | |
CAS RN |
61535-46-4 | |
Record name | 3-(Benzyloxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Benzyloxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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